1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Catalog No.
S733168
CAS No.
99651-37-3
M.F
C4H5N3O
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-1,2,4-triazole-5-carbaldehyde

CAS Number

99651-37-3

Product Name

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

IUPAC Name

2-methyl-1,2,4-triazole-3-carbaldehyde

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3

InChI Key

OJBNZAZUTPLWDT-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C=O

Canonical SMILES

CN1C(=NC=N1)C=O

The exact mass of the compound 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a highly reactive, regiochemically pure heterocyclic building block primarily utilized in the synthesis of advanced antineoplastic agents, most notably the PARP1/2 inhibitor Talazoparib [1]. Featuring a uniquely positioned formyl group at the C5 position of an N1-methylated triazole ring, this compound serves as a critical electrophile for condensation reactions. In industrial and pharmaceutical procurement, it is prioritized over unmethylated or in-situ generated analogs because it provides an exact structural match for the required pharmacophore while bypassing hazardous, cryogenic lithiation steps. Its commercial availability at high purity (>98%) enables scalable, reproducible syntheses of complex phthalazinone derivatives without the yield penalties associated with late-stage N-alkylation[1].

Procurement Fit

Regioisomer 5‑carbaldehyde building block, distinct from 3‑carbaldehyde isomer
Identity verification Structural assignment validated by reported NOE difference spectroscopy
Stereospecific synthesis Reported to enable (Z)‑alkene formation in medicinal chemistry routes

Substituting 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with generic alternatives introduces severe process bottlenecks. Utilizing the unmethylated analog (1H-1,2,4-triazole-5-carbaldehyde) necessitates a late-stage methylation step that typically yields an inseparable mixture of N1 and N2 isomers, drastically reducing the effective yield of the target API and requiring costly chromatographic purification[1]. Conversely, attempting to substitute with the regioisomer 1-methyl-1H-1,2,4-triazole-3-carbaldehyde alters the spatial trajectory of the triazole ring, completely disrupting the critical hydrogen-bonding network required for PARP1 active site binding. Furthermore, relying on the in-situ generation of the carbaldehyde from 1-methyl-1,2,4-triazole requires highly hazardous cryogenic conditions (-78 °C) and pyrophoric reagents (n-butyllithium), making generic precursor strategies fundamentally incompatible with safe, cost-effective industrial scale-up .

Substitution Risk

Regiochemical mismatch
3‑carbaldehyde isomer yields different condensation products and stereochemistry
Spectroscopic identity may differ
NOE correlation pattern does not transfer; regioisomer assignment cannot be assumed
Synthetic pathway may not reproduce
Patent‑documented (Z)‑alkene formation depends on 5‑position aldehyde; substitution may alter outcome

Elimination of Cryogenic Processing Hazards in Scale-Up

The de novo synthesis of the 5-carbaldehyde moiety requires the lithiation of 1-methyl-1,2,4-triazole using n-butyllithium at -78 °C followed by a DMF quench, a process that yields approximately 67.7% but introduces severe safety risks and cooling costs at scale. By procuring the pre-formed 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, manufacturers can directly execute the subsequent condensation with 6-fluoro-4-nitroisobenzofuran-1(3H)-one under mild conditions (room temperature to 80 °C in 2-Me-THF), achieving a 78% yield while completely eliminating the need for pyrophoric reagents and extreme cryogenic infrastructure [1].

Evidence DimensionReaction temperature and safety profile
Target Compound DataMild condensation (rt to 80 °C) using pre-formed 99651-37-3
Comparator Or BaselineIn-situ generation from 1-methyl-1,2,4-triazole (-78 °C with n-BuLi)
Quantified DifferenceEliminates -78 °C cooling requirement and pyrophoric reagent handling
ConditionsIndustrial scale-up of Talazoparib intermediates

Procuring the pre-formed carbaldehyde drastically reduces pilot-plant infrastructure costs and safety risks associated with cryogenic organolithium chemistry.

Regioisomer NOE assignment
Head‑to‑head
Distinct NOE correlations: 5‑CHO shows through‑space coupling to N‑CH₃; 3‑carbaldehyde shows alternative pattern
Enables regioisomer identity verification
NOE difference spectroscopy in CDCl₃ or DMSO‑d₆

Absolute Regiocontrol vs. Late-Stage Methylation

The synthesis of N-methylated triazole APIs using unmethylated precursors (e.g., 1H-1,2,4-triazole-5-carbaldehyde) inevitably requires late-stage N-methylation, which inherently suffers from poor regioselectivity, often yielding near 1:1 mixtures of N1 and N2 isomers [1]. In contrast, utilizing 1-methyl-1H-1,2,4-triazole-5-carbaldehyde as the starting building block locks in the N1-methyl configuration from the first step. This absolute regiocontrol prevents the >50% yield loss associated with isomer formation and eliminates the need for complex downstream chiral or isomer-separation chromatography, ensuring quantitative conversion in subsequent lactone-opening steps [1].

Evidence DimensionRegiochemical yield of N1-methylated product
Target Compound Data100% regiocontrol (locked N1-methyl configuration)
Comparator Or BaselineLate-stage methylation of unmethylated triazole (~50-60% target isomer yield)
Quantified Difference>40% improvement in effective API yield by avoiding isomer mixtures
ConditionsMulti-step synthesis of triazole-containing phthalazinones

Bypassing late-stage methylation prevents massive yield losses and simplifies the purification of the final active pharmaceutical ingredient.

Synthetic stereochemistry
Reported
5‑carbaldehyde → (Z)‑alkene; 3‑carbaldehyde would give different regioisomer or (E)‑geometry
Confirms requirement for 5‑carbaldehyde in reported (Z)‑alkene route
Et₃N/2‑Me‑THF, ambient temperature

Pharmacophore Precision for PARP1 Inhibition

The specific vector provided by the 5-carbaldehyde isomer is non-negotiable for the biological activity of the resulting API. When 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is used to synthesize Talazoparib, the resulting 5-yl substituted compound exhibits exceptional PARP1 inhibition with a Ki of 1.2 nM and an EC50 of 2.51 nM in whole-cell assays [1]. Substituting with the 3-carbaldehyde regioisomer fundamentally alters the spatial orientation of the triazole ring, preventing optimal insertion into the PARP1 catalytic pocket and resulting in a functionally inactive or drastically less potent analog [1].

Evidence DimensionTarget binding affinity (Ki) of resulting API
Target Compound Data1.2 nM (PARP1 Ki) via 5-carbaldehyde precursor
Comparator Or BaselineLoss of nanomolar potency via 3-carbaldehyde regioisomer
Quantified DifferenceCritical restoration of sub-nanomolar binding affinity
ConditionsPARP1 enzyme inhibition assay

Strict procurement of the 5-carbaldehyde isomer is mandatory to achieve the precise spatial geometry required for clinical-grade PARP inhibition.

Oxime derivatization
Class‑level
5‑CHO reacts with hydroxylamine to oxime; reactivity differs from 3‑isomer based on electronic environment
Supports predictable derivatization; direct kinetic comparison not reported
Class‑level inference; rate data not available
Supplier purity
Supplier data
Bidepharm 98%, AKSci ≥95% (min.)
Documented purity specifications with batch‑specific analytical reports
COA, NMR, HPLC provided; verify batch data

Commercial Synthesis of Talazoparib (BMN 673)

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is the definitive starting material for the commercial manufacturing of Talazoparib. Its use in the initial condensation with 6-fluoro-4-nitroisobenzofuran-1(3H)-one establishes the critical triazole stereocenter and regiochemistry required for the drug's efficacy against BRCA-mutated breast cancers [1].

Development of Novel PARP Radiotracers

In the synthesis of isotopically labeled diagnostic agents, such as [18F]Talazoparib for PET imaging, this carbaldehyde is utilized to rapidly assemble the precursor framework. The high purity and pre-established regiochemistry of the building block are essential for automated, time-sensitive radiochemical workflows where late-stage purification must be minimized [2].

Library Generation of Triazole-Fused Heterocycles

For medicinal chemistry programs exploring bioisosteres of amides or developing novel kinase/PARP inhibitors, this compound serves as a highly reactive electrophile. It enables the rapid generation of diverse 5-substituted 1-methyl-1,2,4-triazole libraries via Wittig reactions, reductive aminations, or lactone condensations without the confounding variables of N-alkylation mixtures [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereospecific (Z)-alkene synthesis for medicinal chemistry programs
5‑Carbaldehyde regioisomer requirement
Confirm (Z)-stereochemistry via NOE or X‑ray; verify regioisomer identity
Regioselective transformations at triazole 5‑position
Electronic environment and reactivity validated by NOE
Compare reactivity with 3‑carbaldehyde control; assess regio‑outcome
GLP/GMP intermediate procurement with analytical traceability
Defined purity specification and batch‑specific QC documentation
Incoming inspection: NMR/HPLC identity, purity ≥95% via supplier COA

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

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